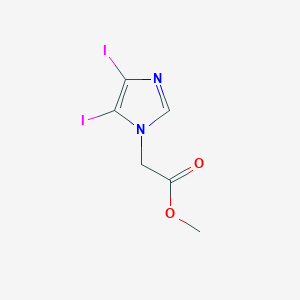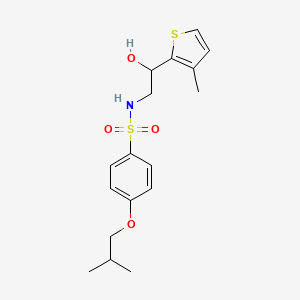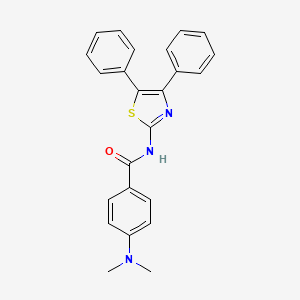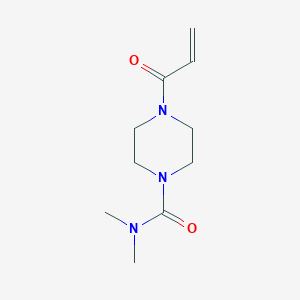![molecular formula C22H23N5O2S B2395427 (2-Phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034245-76-4](/img/structure/B2395427.png)
(2-Phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that is part of a class of compounds known as arylthiazoles . Arylthiazoles are known for their diverse biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, the synthesis of 2-phenylthiazol-4-ethylamines involved coupling commercially available 1-adamantylcarboxylic acid with 2-phenylthiazol-4-ethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a phenylthiazol ring attached to a tetrahydropyrazolo[1,5-a]pyridine ring via a piperazine linker . The exact structure would need to be confirmed through techniques such as NMR spectroscopy.Scientific Research Applications
Trypanocidal Activity
The compound exhibits promising trypanocidal activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Specifically, derivatives 1a and 2a demonstrate significant trypanocidal effects, with IC50 values of 0.42 μM and 0.80 μM, respectively. These compounds bear a lipophilic end (either a 4-(1-adamantyl)phenyl or a 3-(1-adamantyl)phenyl moiety), a 1,3-thiazole ring, and a functional end comprising an alkylamine. They hold promise for treating T. brucei infections .
Organic Semiconductor Properties
While not extensively studied, the compound’s structure suggests potential as an organic semiconductor. Further analysis of its absorbance, emission, and FT-IR spectra would be valuable in understanding its electronic properties and potential applications in optoelectronic devices .
Antimicrobial Potential
Compounds 1a and 1b exhibit good antimicrobial potential. Their activity against various microorganisms warrants further investigation. These derivatives could contribute to the development of novel antimicrobial agents .
Antitumor and Cytotoxic Activity
Although not directly reported for this compound, related thiazole derivatives have demonstrated antitumor and cytotoxic effects. For instance, a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide exhibited potent effects against prostate cancer cells. While more research is needed, exploring the compound’s cytotoxic potential could be worthwhile .
properties
IUPAC Name |
[4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c28-21(18-14-17-8-4-5-9-27(17)24-18)25-10-12-26(13-11-25)22(29)19-15-30-20(23-19)16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWDCYZWRGNJEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)
![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)
![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)

![N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2395355.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2395356.png)


![7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2395362.png)
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)

![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2395366.png)
